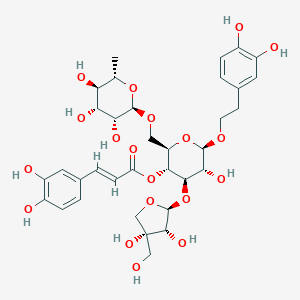![molecular formula C26H33Cl4N3Pt B144082 [4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;platinum(2+);tetrachloride CAS No. 129424-01-7](/img/structure/B144082.png)
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;platinum(2+);tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Methyl Green-Platinum Complex is a coordination compound that combines the dye methyl green with a platinum metal center. This complex is of significant interest due to its unique properties and potential applications in various fields such as chemistry, biology, and medicine. The platinum center in the complex can exhibit various oxidation states, which contributes to its versatility in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the Methyl Green-Platinum Complex typically involves the reaction of methyl green with a platinum precursor. One common method is to react methyl green with platinum(II) chloride in an aqueous solution under controlled pH and temperature conditions. The reaction is usually carried out at room temperature, and the product is purified through crystallization or chromatography techniques.
Industrial Production Methods: Industrial production of the Methyl Green-Platinum Complex may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: The Methyl Green-Platinum Complex can undergo various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states, which can alter the electronic properties of the complex.
Reduction: The complex can be reduced, often leading to changes in its coordination environment and reactivity.
Substitution: Ligands in the complex can be substituted with other ligands, allowing for the modification of its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or additional ligands.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction can yield lower oxidation state complexes with different coordination environments.
Scientific Research Applications
The Methyl Green-Platinum Complex has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The complex is studied for its potential as a DNA-binding agent, which can be useful in genetic research and molecular biology.
Medicine: Research is ongoing into its potential use as an anticancer agent, leveraging the cytotoxic properties of platinum complexes.
Industry: The complex is explored for its use in the development of sensors and electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of the Methyl Green-Platinum Complex involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin, and is the basis for its potential use in cancer therapy.
Comparison with Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that also forms DNA cross-links.
Carboplatin: Another platinum-based drug with a similar mechanism of action but different pharmacokinetics.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct spectrum of activity.
Uniqueness: The Methyl Green-Platinum Complex is unique due to its combination of a dye and a platinum center, which imparts both optical and electronic properties. This dual functionality makes it a versatile compound for applications in imaging, sensing, and therapy.
Properties
CAS No. |
129424-01-7 |
|---|---|
Molecular Formula |
C26H33Cl4N3Pt |
Molecular Weight |
724.4 g/mol |
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;platinum(2+);tetrachloride |
InChI |
InChI=1S/C26H33N3.4ClH.Pt/c1-27(2)23-14-8-20(9-15-23)26(21-10-16-24(17-11-21)28(3)4)22-12-18-25(19-13-22)29(5,6)7;;;;;/h8-19H,1-7H3;4*1H;/q+2;;;;;+2/p-4 |
InChI Key |
KVBBITKZQPBKAU-UHFFFAOYSA-J |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Synonyms |
methyl green-platinum complex platinum methyl green complex |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


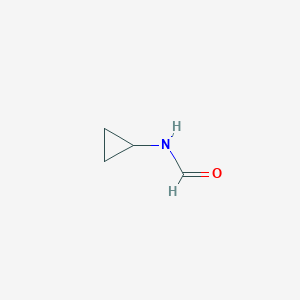
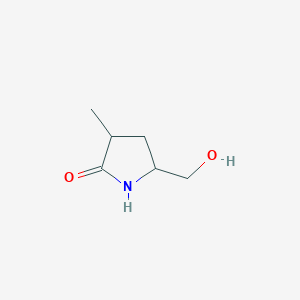
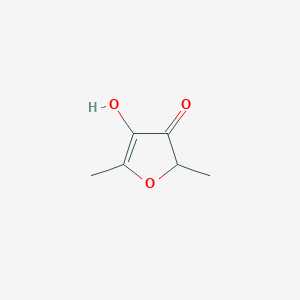
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)
![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)

![[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol](/img/structure/B144018.png)
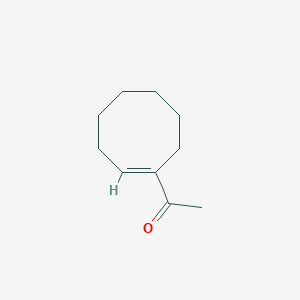
![1,2-Dioxeto[3,4-b]benzofuran,2a,7b-dihydro-4-methoxy-2a,7b-dimethyl-](/img/structure/B144024.png)
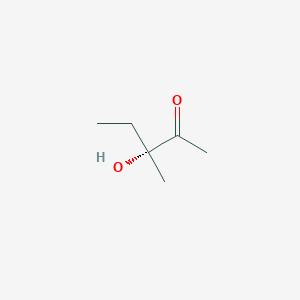

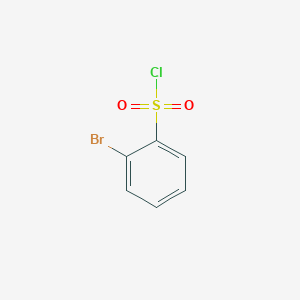
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)
